molecular formula C10H12O2S B107868 4-(Phenylsulfanyl)butanoic acid CAS No. 17742-51-7

4-(Phenylsulfanyl)butanoic acid

Cat. No. B107868
CAS RN: 17742-51-7
M. Wt: 196.27 g/mol
InChI Key: HHZVQLOVHIDMBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Phenylsulfanyl)butanoic acid involves several steps and can be tailored to introduce specific functional groups that impart desired properties. For instance, the synthesis of a bifunctional antimelanoma agent with a phenolic moiety and a GSH-reactive alpha,beta-unsaturated carbonyl group is reported, which shows significant cytotoxic activity against murine melanoma cells . Another synthesis approach involves the use of a 4-cyano-2-butenyl group as a protecting group in oligonucleotide synthesis, which can be removed under mild conditions . Additionally, the synthesis of a carbon-14 labeled compound with a complex structure including a phenyl moiety and a trifluoro-2-butanone group is described, highlighting the versatility of synthetic strategies for such compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Phenylsulfanyl)butanoic acid can exhibit a range of coordination behaviors and supramolecular structures. For example, organotin complexes with 4-sulfanylbenzoic acid show monodentate coordination by the thiol S atom, while in other complexes, the acid behaves as multidentate by both thiol S atom and carboxylic oxygen atoms . These structural variations can lead to different supramolecular aggregations, such as 1D molecular chains and 2D networks, which are determined by intermolecular hydrogen bonds and other interactions .

Chemical Reactions Analysis

The chemical reactions involving compounds with phenylsulfanyl groups or similar structures can be quite diverse. For instance, the removal of an undesired isomer of a pharmaceutical intermediate by sulfonation is an example of a selective chemical reaction that improves the yield of the desired product . Another example is the synthesis of 4-phenyl-2-butanone, which involves a series of reactions including Claisen's condensation, nucleophilic addition, and decarboxylation .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(Phenylsulfanyl)butanoic acid are not directly reported in the provided papers, the properties of structurally related compounds can be inferred. These properties are often influenced by the presence of specific functional groups and the overall molecular structure. For example, the stability of a protecting group to acidic conditions and its removal by a specific pathway can indicate the compound's reactivity and stability . The synthesis of a carbon-14 labeled compound also suggests its potential use in tracing and studying biological systems due to its radioactive label .

Scientific Research Applications

Synthesis of Indolizidines

4-(Phenylsulfanyl)butanoic acid (4-PSBA) has been utilized as a precursor for the synthesis of indolizidines, a class of alkaloids with various biological activities. The remote dianion of 4-PSBA is employed to create a pivotal intermediate, which facilitates novel syntheses of indolizidines with alkyl substituents at the 3-, 5-, and 8-positions. This approach highlights the versatility of 4-PSBA in synthesizing complex molecular structures (Kiddle, Green, & Thompson, 1995).

Biocatalytic Preparations

In a study exploring biocatalysis, 4-(Phenylsulfanyl)butanoic acid derivatives have been used to prepare optically active secondary alcohols. The process involves the sequential use of two biocatalysts, Pichia farinosa and Rhodococcus rhodochrous, to achieve high enantiomeric purity. This method underscores the potential of 4-PSBA derivatives in asymmetric syntheses and the production of chiral compounds (Sugai, Ohtsuka, & Ohta, 1996).

Applications in Material Science and Biotechnology

Optical Gating of Synthetic Ion Channels

Research has explored the use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a related compound, for the optical gating of synthetic ion channels. By modifying the inner surface of channels with photolabile hydrophobic molecules derived from butanoic acid derivatives, controlled transport of ionic species can be achieved upon UV irradiation. This application is significant for developing light-induced controlled release systems, sensing, and information processing in nanofluidic devices (Ali et al., 2012).

Medicinal Chemistry and Pharmacology

Anti-Melanogenic Properties

A study on marine natural products identified 4-(Phenylsulfanyl)butan-2-one, a compound closely related to 4-(Phenylsulfanyl)butanoic acid, as having significant anti-melanogenic properties. The compound inhibits melanin synthesis and melanosome maturation both in vitro and in vivo, suggesting its potential in medical cosmetology for skin whitening and treating hyperpigmentation disorders. This research highlights the dermatological applications of 4-PSBA derivatives, offering a therapeutic avenue in cosmetology (Wu et al., 2015).

Safety And Hazards

The safety information for 4-(Phenylsulfanyl)butanoic acid indicates that it is potentially hazardous. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H312, and H332, indicating that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing the vapor or spray, washing contaminated skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

4-phenylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZVQLOVHIDMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170304
Record name Butanoic acid, 4-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylsulfanyl)butanoic acid

CAS RN

17742-51-7
Record name 4-(Phenylthio)butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017742517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17742-51-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115787
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 4-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(PHENYLTHIO)BUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ70H061FX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

Sodium methoxide (1.2 equivalent) was added to 60 ml of ethanol, in one portion, and the suspension was stirred at room temperature. Thiophenol (1 equivalent) was added to the above suspension and stirred at room temperature for an additional 30 minutes. Butyrolactone (1.1 equivalent) was then added and the resulting mixture was stirred at reflux temperature for 6 hours, cooled to room temperature and concentrated in vacuo. The residual solid was washed with 200 ml hexane/ether 2:1, v/v. The solid was suspended in ice cold 2N HCl and stirred for 15 minutes. The solid was then filtered, washed with 100 ml hexane/ether and dried under reduced pressure at room temperature to give 4-(phenylsulfanyl)butanoic acid as a tan solid: 52% yield; 1H NMR (CDCl3) δ 7.32-7.12 (m, 5H), 2.94 (t, 2H, J=7.2 Hz), 2.41 (t, 2H, J=7.2 Hz), 1.85 (p, 2H, J=7.2 Hz); Anal. Calc. For C10H12S1O2: C, 61.22; H, 6.12. Found: C, 61.16; H, 6.28.
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Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (60% in mineral oil, 10.4 g, 0.26 mol) in anhydrous THF (400 mL) at ambient temperature is added thiophenol (26 g, 0.23 mol) dropwise via syringe. The resulting white suspension is stirred for 30 minutes under a nitrogen atmosphere then γ-butyrolactone (22.4 g, 0.26 mol) is added. The mixture is warmed to gentle reflux and stirred for 6 hours after which it became a solid mass and is allowed to cool to room temperature and stand overnight. The mixture is dissolved in water (1200 mL) containing 1 N NaOH (100 mL) and is extracted with diethyl ether (2×500 mL). The aqueous layer is acidified with 1N HCl and extracted with diethyl ether (3×500 mL). The organic extracts are washed with brine (300 mL) then dried over MgSO4, filtered and concentrated to afford a white solid which is chromatographed on silica gel (pet-ether/EtOAc, 19:1→9:1) to afford 4-phenylsulfanylbutanoic acid (36.6 g, 79%) as a white solid. TLC analysis [pet-ether/EtOAc, 1:1, Rf (thiophenol)=0.90, Rf (acid)=0.50]. m.p. 73-74° C.; 1H NMR (300 MHz, CDCl3) δ 1.95 (quint, J=7.1 Hz, 2H), 2.52 (t, J=7.2 Hz, 2H), 2.97 (t, J=7.1 Hz, 2H), 7.1-7.3 (m, 5H) ppm. Mass spectrum (EI) m/z 196 (M)+.
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10.4 g
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100 mL
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1200 mL
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